molecular formula C23H18ClN3O5S B2910933 (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 866348-04-1

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2910933
CAS No.: 866348-04-1
M. Wt: 483.92
InChI Key: UMKHAULJVZZRPZ-RWEWTDSWSA-N
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Description

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzenesulfonylhydrazine with 3-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable chromene precursor under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonylhydrazinylidene group, in particular, distinguishes it from other chromene derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-31-18-7-4-6-17(14-18)25-22(28)20-13-15-5-2-3-8-21(15)32-23(20)26-27-33(29,30)19-11-9-16(24)10-12-19/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKHAULJVZZRPZ-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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